molecular formula C10H9N3 B1600252 [2,3'-Bipyridin]-6-amine CAS No. 39883-47-1

[2,3'-Bipyridin]-6-amine

Cat. No. B1600252
Key on ui cas rn: 39883-47-1
M. Wt: 171.2 g/mol
InChI Key: OEQWUPODTLEQLO-UHFFFAOYSA-N
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Patent
US08088805B2

Procedure details

The title compound 204 was obtained following the procedure as for the reductive amination described in scheme 3, step 2 (example 12) starting from compound 203 and using 3-aminopyridine instead of 6-(pyridin-3-yl)pyridin-2-amine (11) (76% yield). 1H NMR: (acetone-d6) δ (ppm): 8.08 (d, J=2.7 Hz, 1H), 7.85 (dd, J=4.3, 1.6 Hz, 1H), 7.79 (d, J=9.0 Hz, 2H), 7.09 (ddd, J=8.2, 4.5, 0.8 Hz, 1H), 7.06 (ddd, J=8.2, 2.7, 1.6 Hz, 1H), 6.58 (d, J=9.0 Hz, 2H), 4.33 (quint, J=4.9 Hz, 1H), 3.79 (dd, J=10.2, 6.1 Hz, 1H), 3.60-3.54 (m, 1H), 3.51-3.45 (m, 1H), 3.32 (dd, J=7.2, 4.1 Hz, 1H), 2.44 (sext., J=7.6 Hz, 1H), 2.18-2.11 (m, 1H), 1.56 (s, 9H). m/z: 340.4 (MH+).
Name
title compound 204
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 203
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)C1C=CC(N2CCC(N[C:19]3[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=3)C2)=CC=1)(C)(C)C.C(OC(=O)C1C=C[C:35]([N:38]2[CH2:42][CH2:41][C:40](=O)[CH2:39]2)=CC=1)(C)(C)C.[NH2:45]C1C=NC=CC=1>>[N:38]1[C:35]([NH2:45])=[CH:39][CH:40]=[CH:41][C:42]=1[C:19]1[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=1

Inputs

Step One
Name
title compound 204
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC=C(C=C1)N1CC(CC1)NC=1C=NC=CC1)=O
Step Two
Name
compound 203
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC=C(C=C1)N1CC(CC1)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=NC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1N)C=1C=NC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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